Cyclohept-1-ene-1-carboxylic acid Cyclohept-1-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4321-25-9
VCID: VC5041799
InChI: InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10)
SMILES: C1CCC=C(CC1)C(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.182

Cyclohept-1-ene-1-carboxylic acid

CAS No.: 4321-25-9

Cat. No.: VC5041799

Molecular Formula: C8H12O2

Molecular Weight: 140.182

* For research use only. Not for human or veterinary use.

Cyclohept-1-ene-1-carboxylic acid - 4321-25-9

Specification

CAS No. 4321-25-9
Molecular Formula C8H12O2
Molecular Weight 140.182
IUPAC Name cycloheptene-1-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10)
Standard InChI Key FNFJZXAWCAEGNI-UHFFFAOYSA-N
SMILES C1CCC=C(CC1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Cyclohept-1-ene-1-carboxylic acid belongs to the carboxylic acid class, distinguished by a cycloheptene ring substituted at the 1-position with a carboxyl group. Its IUPAC name derives from the seven-membered ring (heptene) and the location of the double bond (position 1). The molecular formula C₈H₁₂O₂ corresponds to a molar mass of 140.18 g/mol . Key structural features include:

  • Ring Strain: The cycloheptene ring introduces moderate strain compared to smaller cycloalkenes, influencing reactivity and stability.

  • Conjugation: The carboxylic acid group conjugates with the double bond, potentially stabilizing the molecule through resonance .

Table 1: Comparative Structural Features of Cycloalkene Carboxylic Acids

CompoundRing SizeMolecular FormulaDouble Bond PositionKey Applications
Cyclohept-1-ene-1-carboxylic acid7C₈H₁₂O₂1Synthetic intermediate (inferred)
1-Cyclohexene-1-carboxylic acid6C₇H₁₀O₂1Microbial metabolism studies
OV329 (cyclopentene derivative)5C₇H₇F₂NO₂1Antiepileptic drug candidate

Physicochemical Characteristics

  • Solubility: Likely polar due to the carboxylic acid group, with moderate solubility in water and organic solvents.

  • Acidity: The carboxylic acid proton (pKa ≈ 4–5) is more acidic than aliphatic carboxylic acids due to conjugation with the double bond .

Synthetic Approaches and Challenges

Existing Methodologies for Related Compounds

While no direct synthesis of cyclohept-1-ene-1-carboxylic acid is documented in the provided sources, insights can be drawn from analogous compounds:

  • Cyclopentene Derivatives: The synthesis of OV329, a cyclopentene-based GABA-AT inhibitor, involves multi-step sequences featuring Horner-Wadsworth-Emmons olefination and selenoxide elimination . These methods face scalability issues due to toxic byproducts (e.g., selenium) and pyrophoric reagents like tert-butyllithium .

  • Cyclohexene Analogs: Microbial degradation pathways for benzoic acid involve cyclohexene carboxylates as intermediates . For example, Syntrophus aciditrophicus metabolizes benzoate to cyclohex-1-ene-carboxylate during methanogenesis .

Hypothetical Routes for Cyclohept-1-ene-1-carboxylic Acid

A plausible synthesis could involve:

  • Ring Expansion: Starting from cyclohexene derivatives via C–H insertion or cycloaddition reactions to install the seventh carbon.

  • Carboxylation: Direct carboxylation of cycloheptene using CO₂ under catalytic conditions, though this remains untested for seven-membered rings.

Table 2: Comparative Synthetic Challenges

CompoundKey Synthetic HurdlesScalability Concerns
OV329 (cyclopentene)Selenoxide elimination, pyrophoric reagents Toxic byproducts, low yields
1-Cyclohexene-1-carboxylic acidMicrobial pathway specificity Low throughput, complex isolation
Cyclohept-1-ene-1-carboxylic acidLack of established protocolsTheoretical feasibility unproven

Biological and Industrial Relevance

Metabolic Pathways

Cyclohexene carboxylates are intermediates in anaerobic benzoate degradation . By analogy, cycloheptene derivatives might participate in niche microbial pathways, though no direct evidence exists. The larger ring size could impede enzymatic processing due to steric hindrance.

Research Gaps and Future Directions

  • Synthetic Exploration: Development of scalable routes to cyclohept-1-ene-1-carboxylic acid, potentially adapting methods from cyclopentene chemistry .

  • Biological Screening: Assessment of bioactivity in neurological or metabolic pathways, inspired by OV329’s GABA-AT inhibition .

  • Structural Analysis: X-ray crystallography or NMR studies to elucidate conformational preferences and electronic effects.

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